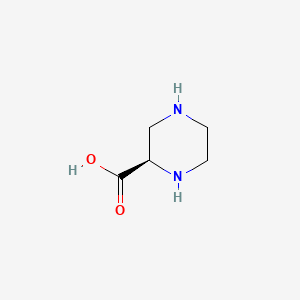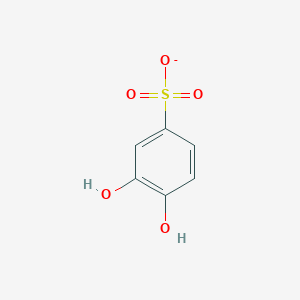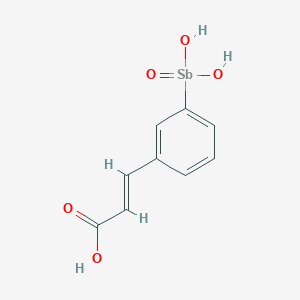
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid is an organoantimony compound characterized by the presence of a phenyl group substituted with a dihydroxyoxidostibino moiety and a propenoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid typically involves the reaction of antimony trioxide with a phenylpropenoic acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to facilitate the formation of the dihydroxyoxidostibino group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dihydroxyoxidostibino group to other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) derivatives, while reduction can produce antimony(III) compounds with different functional groups.
科学的研究の応用
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
作用機序
The mechanism of action of 3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid involves its interaction with molecular targets such as enzymes and cellular receptors. The dihydroxyoxidostibino group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Phenylboronic acid derivatives: Share structural similarities with the phenyl group and exhibit similar reactivity.
Phenolic acids: Contain phenolic groups and are known for their antioxidant properties.
Organoantimony compounds: Include other antimony-containing organic molecules with diverse applications.
Uniqueness
3-(3-(Dihydroxyoxidostibino)phenyl)-2-propenoic acid is unique due to the presence of the dihydroxyoxidostibino group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds.
特性
CAS番号 |
501444-04-8 |
|---|---|
分子式 |
C9H9O5Sb |
分子量 |
318.92 g/mol |
IUPAC名 |
(E)-3-(3-stibonophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7O2.2H2O.O.Sb/c10-9(11)7-6-8-4-2-1-3-5-8;;;;/h1-2,4-7H,(H,10,11);2*1H2;;/q;;;;+2/p-2/b7-6+;;;; |
InChIキー |
ZTQRMGDLUGQTTF-MNPOOLNOSA-L |
SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C=CC(=O)O |
異性体SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)/C=C/C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)[Sb](=O)(O)O)C=CC(=O)O |
同義語 |
NSC 13778 NSC-13778 NSC13778 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


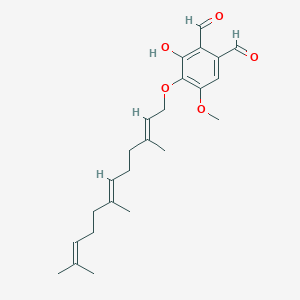
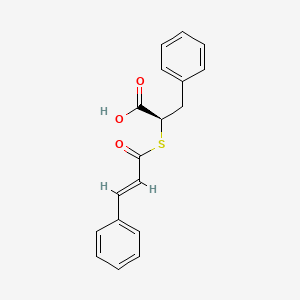
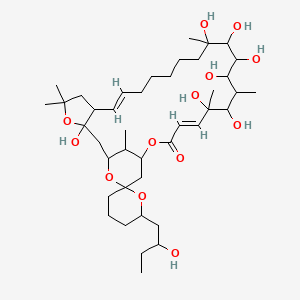
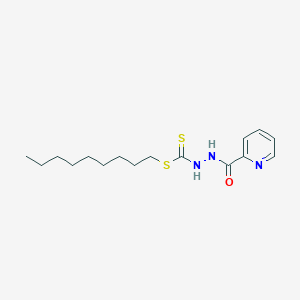
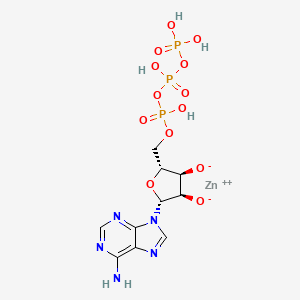
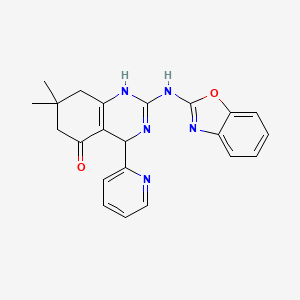
![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)
![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)
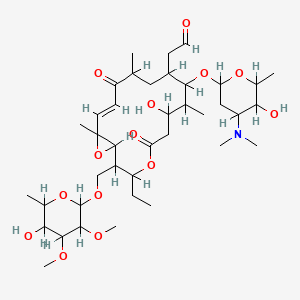
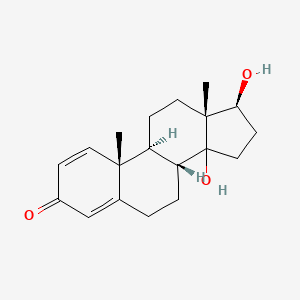

![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)
